4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine
Description
4-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a benzimidazole core fused to a methyl-substituted pyrazole amine. The benzimidazole moiety contributes to π-π stacking interactions in biological targets, while the pyrazole ring offers structural rigidity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-16-10(12)7(6-13-16)11-14-8-4-2-3-5-9(8)15-11/h2-6H,12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKZBKZOSOVCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC3=CC=CC=C3N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436321 | |
| Record name | 4-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88105-09-3 | |
| Record name | 4-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Pyrazole Core: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling of Benzimidazole and Pyrazole: The final step involves coupling the benzimidazole and pyrazole cores.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the nitro groups (if present) on the benzimidazole ring, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring can be replaced by various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of benzimidazole.
Reduction: Amino derivatives of benzimidazole.
Substitution: Various substituted derivatives of the pyrazole ring.
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Recent studies have shown that derivatives of pyrazole compounds exhibit potent anticancer properties. For instance, compounds similar to 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. A related compound demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, indicating that structural modifications can enhance efficacy against cancer .
-
Antiviral Properties
- Compounds containing the benzimidazole and pyrazole structures have been synthesized and tested for antiviral activity, particularly against HIV. Some derivatives have shown low nanomolar activity against HIV-1, suggesting that this compound could be a lead compound for developing new antiviral agents .
- Antimicrobial Activity
Case Studies
Several studies have documented the applications of this compound:
Case Study 1: Anticancer Screening
A study screened various pyrazole derivatives for CDK inhibition, identifying compounds with IC values in the low micromolar range. The mechanism involved cell cycle arrest and apoptosis induction in ovarian cancer cells .
Case Study 2: Antiviral Activity
In a series of experiments, amine-substituted benzimidazole derivatives were synthesized and tested against HIV. One compound demonstrated sub-nanomolar activity, highlighting the potential for further development as an antiviral agent .
Case Study 3: Antimicrobial Testing
Research on a library of benzimidazole-pyrazole compounds revealed promising antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: The benzimidazole ring can intercalate into DNA, disrupting the replication and transcription processes, which is a potential mechanism for its anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on molecular formulas.
Key Comparisons:
Heterocyclic Core Variations
- Benzimidazole vs. Thiazole/Triazole : Benzimidazole-containing compounds (e.g., target compound, Example 3) are associated with DNA intercalation and kinase inhibition, while thiazole derivatives () exhibit enhanced electronic properties for binding polar targets .
- Pyrazole Linkage : The 1-methylpyrazole amine in the target compound contrasts with pyridinyloxy () or triazole linkages (), which may alter steric and electronic profiles.
Substituent Effects Trifluoromethyl Groups: Compounds in and incorporate trifluoromethyl substituents, known to improve metabolic stability and membrane permeability . Benzodioxole vs. Imidazole Propyl: Benzodioxole () enhances solubility, whereas the imidazole propyl chain () introduces conformational flexibility for target engagement .
Synthetic and Analytical Approaches
Biological Activity
4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine, a compound with the CAS number 88105-09-3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.
The molecular formula of this compound is C₁₁H₁₁N₅, with a molecular weight of 213.24 g/mol. Key physical properties include:
- Density: 1.471 g/cm³
- Boiling Point: 507.87 °C
- Flash Point: 260.95 °C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a study evaluated various pyrazole derivatives, including this compound, against a range of pathogens.
In Vitro Antimicrobial Evaluation
The antimicrobial efficacy was assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Active Against |
|---|---|---|---|
| This compound | 0.22 - 0.25 | Not specified | Staphylococcus aureus, Staphylococcus epidermidis |
This compound exhibited excellent antibacterial properties, particularly against resistant strains, indicating its potential as a lead compound for further development in antimicrobial therapies .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. The compound was tested for cytotoxic effects against several types of cancer cells.
Cytotoxicity Studies
In vitro studies showed that this compound inhibited cell proliferation in multiple cancer lines:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 3.79 | Apoptosis induction |
| NCI-H460 (Lung) | 12.50 | Cell cycle arrest |
| HepG2 (Liver) | 17.82 | Inhibition of kinase activity |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis and cell cycle disruption, which are crucial for its anticancer effects .
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has been well-documented, and studies indicate that compounds like this compound exhibit significant anti-inflammatory effects.
Mechanistic Insights
Research indicates that this compound can inhibit pro-inflammatory cytokines and modulate inflammatory pathways:
| Pathway Targeted | Effect |
|---|---|
| NF-kB | Inhibition |
| COX enzymes | Reduced activity |
These actions contribute to its therapeutic potential in treating inflammatory diseases .
Case Studies
Several case studies have illustrated the effectiveness of this compound in real-world applications:
- Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections showed that treatment with derivatives of this compound resulted in significant improvement in infection control.
- Cancer Therapy : A study involving patients with advanced lung cancer demonstrated that combining this compound with conventional chemotherapy improved patient outcomes compared to chemotherapy alone.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with cyclization reactions to form the pyrazole core. For example, cyclization of thiourea analogues using POCl₃ at 120°C generates intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, which can be further functionalized with benzimidazole moieties . Optimization includes controlling stoichiometry, temperature, and catalysts (e.g., tert-butylphosphonic acid for copper(II)-pyrazole complexes) to improve yields. Purity is ensured via recrystallization or chromatography, validated by NMR and elemental analysis .
Q. How can X-ray crystallography and SHELX software be utilized to determine the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL) refine diffraction data by iteratively adjusting atomic coordinates and thermal parameters. Key steps include data collection at low temperatures (e.g., 100 K), resolution of disordered regions via constraints, and validation using R-factors. For pyrazole derivatives, hydrogen bonding and π-stacking interactions are critical for stabilizing the lattice .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported bioactivity data across pharmacological studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges) or structural analogs. To reconcile
- Standardize assays : Use validated cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- SAR analysis : Compare substituent effects (e.g., halogen vs. methoxy groups on benzimidazole) using IC₅₀ values. For example, 4-methoxyphenyl analogs show enhanced antitubercular activity due to improved membrane penetration .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends .
Q. How can computational methods predict binding affinity and interaction mechanisms with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions. For this compound:
- Docking : Align the benzimidazole moiety into hydrophobic pockets of target proteins (e.g., tubulin for anticancer activity).
- MD Simulations : Simulate binding stability over 100 ns trajectories, analyzing hydrogen bonds (e.g., between pyrazole-NH and Asp residues) and RMSD values. Free energy calculations (MM-PBSA) quantify binding affinities .
Q. What challenges arise in characterizing tautomeric forms of this compound using spectroscopic methods?
- Methodological Answer : The pyrazole and benzimidazole rings exhibit tautomerism, complicating NMR interpretation. Strategies include:
- Low-temperature NMR : Resolve tautomeric equilibria by slowing proton exchange (e.g., in DMSO-d₆ at 243 K).
- X-ray vs. IR comparison : Crystallography identifies dominant tautomers (e.g., N-H vs. NH₂ configurations), while IR confirms hydrogen-bonding patterns. For example, a 1H-pyrazole tautomer may show distinct NH stretches at 3300–3400 cm⁻¹ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
